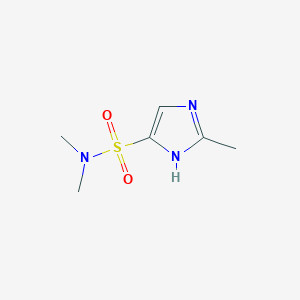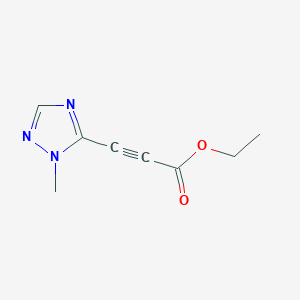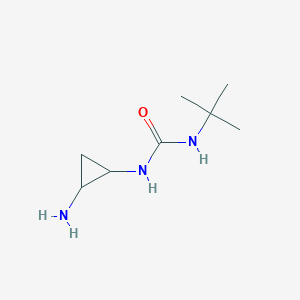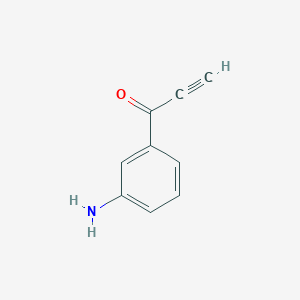
3-Amino-1-(4,5-dihydrofuran-3-yl)propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Amino-1-(4,5-dihydrofuran-3-yl)propan-1-one is an organic compound with the molecular formula C7H11NO2 This compound features a furan ring, which is a five-membered aromatic ring containing one oxygen atom, and an amino group attached to a propanone chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(4,5-dihydrofuran-3-yl)propan-1-one can be achieved through several synthetic routes. One common method involves the condensation of a furan derivative with an appropriate amine under controlled conditions. For example, the reaction of 4,5-dihydrofuran-3-carbaldehyde with ammonia or a primary amine in the presence of a reducing agent can yield the desired product. The reaction is typically carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One approach could be the catalytic hydrogenation of a furan derivative in the presence of an amine. This method allows for the continuous production of the compound with high yield and purity. The use of a suitable catalyst, such as palladium on carbon, and optimized reaction conditions, including temperature and pressure, are crucial for the success of this process.
化学反应分析
Types of Reactions
3-Amino-1-(4,5-dihydrofuran-3-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Reagents such as alkyl halides and acyl chlorides are often used in these reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium at room temperature.
Reduction: Sodium borohydride (NaBH4) in methanol at 0-25°C.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH) at 50-70°C.
Major Products Formed
Oxidation: Formation of oxo derivatives such as 3-oxo-1-(4,5-dihydrofuran-3-yl)propan-1-one.
Reduction: Formation of alcohol derivatives such as 3-amino-1-(4,5-dihydrofuran-3-yl)propan-1-ol.
Substitution: Formation of substituted derivatives such as N-alkyl-3-amino-1-(4,5-dihydrofuran-3-yl)propan-1-one.
科学研究应用
3-Amino-1-(4,5-dihydrofuran-3-yl)propan-1-one has several applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound can be used as a probe to study enzyme interactions and metabolic pathways. Its furan ring and amino group make it a versatile tool for biochemical studies.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its structure can be modified to create derivatives with specific biological activities.
Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes.
作用机制
The mechanism of action of 3-Amino-1-(4,5-dihydrofuran-3-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates. These intermediates can then participate in various biochemical reactions, affecting cellular processes. The furan ring and amino group play a crucial role in the compound’s reactivity and binding affinity to molecular targets.
相似化合物的比较
Similar Compounds
3-Amino-1-(4,5-dihydrofuran-2-yl)propan-1-one: This compound has a similar structure but differs in the position of the furan ring.
3-Amino-1-(4,5-dihydrothiophene-3-yl)propan-1-one: This compound contains a thiophene ring instead of a furan ring.
3-Amino-1-(4,5-dihydropyrrole-3-yl)propan-1-one: This compound features a pyrrole ring instead of a furan ring.
Uniqueness
3-Amino-1-(4,5-dihydrofuran-3-yl)propan-1-one is unique due to its specific combination of a furan ring and an amino group attached to a propanone chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
属性
分子式 |
C7H11NO2 |
|---|---|
分子量 |
141.17 g/mol |
IUPAC 名称 |
3-amino-1-(2,3-dihydrofuran-4-yl)propan-1-one |
InChI |
InChI=1S/C7H11NO2/c8-3-1-7(9)6-2-4-10-5-6/h5H,1-4,8H2 |
InChI 键 |
TVMJMMZFZSIQDU-UHFFFAOYSA-N |
规范 SMILES |
C1COC=C1C(=O)CCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[4-(Trifluoromethoxy)phenyl]cyclopropan-1-amine hydrochloride](/img/structure/B13160918.png)

![(5R)-8-azabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B13160939.png)
![1-[2-Amino-1-(4-cyanophenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B13160952.png)

![Methyl 1-oxa-6-thiaspiro[2.5]octane-2-carboxylate](/img/structure/B13160959.png)
![9-Azabicyclo[3.3.1]nonan-3-ylmethanol](/img/structure/B13160963.png)

![4-[(1S)-1-Aminoethyl]-N,N-dimethylbenzene-1-sulfonamide](/img/structure/B13160969.png)


![6-Bromo-1H,3H,4H,5H-pyrano[4,3-B]indole](/img/structure/B13160984.png)
![4-Chloro-2-[methyl(oxolan-3-YL)amino]-1,3-thiazole-5-carbaldehyde](/img/structure/B13160996.png)

